molecular formula C12H6Cl3N3 B14042198 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile

Katalognummer: B14042198
Molekulargewicht: 298.6 g/mol
InChI-Schlüssel: QUJPLLTVDPORBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H6Cl3N3 and a molecular weight of 298.56 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,4-trichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate 2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde. This intermediate is then subjected to a cyanoacetylation reaction with cyanoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications

Wirkmechanismus

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetonitrile
  • 2-(2,3,4-Trichlorophenyl)-1,3-thiazole

Uniqueness

2-(2,3,4-Trichlorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H6Cl3N3

Molekulargewicht

298.6 g/mol

IUPAC-Name

2-[2-(2,3,4-trichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H6Cl3N3/c13-9-2-1-8(10(14)11(9)15)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2

InChI-Schlüssel

QUJPLLTVDPORBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C2=NC=C(C=N2)CC#N)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.